

Check Availability & Pricing

# Understanding the data manipulation in the DIA-AID 1 trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DiaPep277 |           |
| Cat. No.:            | B3062130  | Get Quote |

## **DIA-AID 1 Trial: Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the data handling and methodologies of the DIA-AID 1 clinical trial. The following resources are designed to answer specific questions and troubleshoot common issues encountered when analyzing and interpreting the trial's findings.

## Frequently Asked Questions (FAQs)

Q1: Where can I find the raw data from the DIA-AID 1 trial for re-analysis?

A1: The raw patient-level data from the DIA-AID 1 trial are not publicly available. Access to such data is typically restricted to the trial sponsors and investigators to protect patient confidentiality and ensure data integrity. For specific data requests, it is recommended to contact the corresponding author of the primary publication for the DIA-AID 1 trial.

Q2: I am trying to replicate the primary efficacy analysis. What were the exact statistical methods used?

A2: The primary efficacy endpoint was the change from baseline in the area under the glucagon-stimulated C-peptide curve. The analysis was performed on two populations: the modified intent-to-treat (mITT) population and the per-protocol (PP) population. A mixed-model for repeated measures (MMRM) is a common statistical approach for this type of longitudinal data in clinical trials, although the specific model details for DIA-AID 1 are not publicly detailed.

### Troubleshooting & Optimization





This model would likely include factors for treatment group, visit, baseline C-peptide levels, and other relevant covariates.

Q3: There is a discrepancy in the significance levels between the mITT and PP population results for the primary endpoint. Why is this the case?

A3: It is not uncommon to see differences in results between the mITT and PP populations. The mITT analysis includes all randomized patients who received at least one dose of the study drug, regardless of their adherence to the protocol. The PP analysis, on the other hand, only includes patients who adhered to the protocol without major deviations. Differences in the results can arise from the handling of missing data and the impact of protocol violators on the overall treatment effect. In the DIA-AID 1 trial, the more significant result in the PP population (p=0.011) compared to the mITT population (p=0.037) might suggest that the treatment effect of **DiaPep277** is more pronounced in patients who fully adhered to the treatment regimen.[1]

Q4: How was missing data handled in the statistical analysis?

A4: The specific methods for handling missing data in the DIA-AID 1 trial are not explicitly stated in the primary publication. However, in modern clinical trials, methods such as multiple imputation or model-based approaches like the MMRM are commonly used to handle missing data in a way that is robust to the assumptions about the missingness mechanism. Researchers attempting to replicate the results should consider applying these standard techniques.

### **Troubleshooting Guides**

Issue 1: Difficulty in interpreting the secondary endpoint of mixed-meal stimulated C-peptide secretion.

- Problem: The mixed-meal tolerance test (MMTT) failed to show a significant difference between the **DiaPep277** and placebo groups, in contrast to the glucagon stimulation test.[1]
- Troubleshooting Steps:
  - Consider the physiological differences: Glucagon and mixed meals stimulate insulin secretion through different mechanisms. Glucagon provides a maximal stimulus to the



beta-cells, while a mixed meal elicits a more physiological response that is influenced by various factors like gastric emptying and incretin effects.

- Evaluate assay variability: The variability of the C-peptide response to MMTT might be higher than that of the glucagon stimulation test, potentially reducing the statistical power to detect a treatment effect.
- Review patient population characteristics: The response to MMTT can be influenced by factors such as the duration of diabetes and the remaining beta-cell mass, which could have varied between the treatment groups despite randomization.

Issue 2: Understanding the clinical relevance of the observed treatment effect on C-peptide.

- Problem: While statistically significant, the clinical significance of a 23.4% relative preservation of C-peptide secretion in the mITT group might be unclear.[1]
- Troubleshooting Steps:
  - Correlate with glycemic control: The trial showed that significantly more patients in the
     DiaPep277 group maintained the target HbA1c of ≤7% and entered partial remission.[1]
     This suggests that the preserved C-peptide secretion translated into better glycemic control.
  - Analyze long-term complication rates: Although not assessed in this trial, preserved Cpeptide has been associated with a lower risk of long-term diabetic complications in other studies.
  - Consider the patient's perspective: Even a small amount of endogenous insulin secretion
    can contribute to more stable blood glucose levels and reduce the risk of hypoglycemia,
    which is a significant daily concern for individuals with type 1 diabetes. The trial did report
    a reduction in the relative hypoglycemic event risk in the DiaPep277 group.[1]

### **Data Presentation**

Table 1: Primary and Key Secondary Efficacy Endpoints



| Efficacy<br>Endpoint                                                                   | DiaPep27<br>7 (mITT)      | Placebo<br>(mITT) | p-value<br>(mITT) | DiaPep27<br>7 (PP)        | Placebo<br>(PP) | p-value<br>(PP) |
|----------------------------------------------------------------------------------------|---------------------------|-------------------|-------------------|---------------------------|-----------------|-----------------|
| Change from baseline in glucagon- stimulated C-peptide AUC (relative treatment effect) | 23.4%<br>preservatio<br>n | -                 | 0.037             | 29.2%<br>preservatio<br>n | -               | 0.011           |
| Patients maintaining target HbA1c (≤7%)                                                | 56%                       | 44%               | 0.03              | 60%                       | 45%             | 0.0082          |
| Patients in partial remission                                                          | 38%                       | 29%               | 0.08              | 42%                       | 30%             | 0.035           |

mITT: modified Intent-to-Treat population; PP: Per-Protocol population[1]

Table 2: Safety Outcomes

| Safety Endpoint                                   | DiaPep277      | Placebo |
|---------------------------------------------------|----------------|---------|
| Adverse Events                                    | Well tolerated | -       |
| Relative hypoglycemic event risk reduction (mITT) | 20%            | -       |
| Relative hypoglycemic event risk reduction (PP)   | 28%            | -       |



### **Experimental Protocols**

#### DiaPep277 Administration Protocol

- Objective: To evaluate the safety and efficacy of **DiaPep277** in preserving  $\beta$ -cell function in patients with recent-onset type 1 diabetes.
- Methodology:
  - Patient Population: 457 patients aged 16-45 years, newly diagnosed with type 1 diabetes.
  - Randomization: Patients were randomized in a balanced manner to receive either
     DiaPep277 or a placebo.
  - Treatment: Subcutaneous injections of DiaPep277 or placebo were administered quarterly for a duration of 2 years.
  - Blinding: The study was conducted in a double-blind fashion, where neither the patients nor the investigators knew the treatment allocation.
- Primary Endpoint Measurement:
  - The primary efficacy endpoint was the change from baseline in the area under the curve (AUC) of glucagon-stimulated C-peptide levels. C-peptide is a marker of endogenous insulin production.
- Secondary Endpoint Measurements:
  - Change from baseline in mixed-meal stimulated C-peptide secretion.
  - Change from baseline in fasting C-peptide levels.
  - Proportion of patients achieving a target HbA1c of ≤7%.
  - Rate of partial remission (defined as target HbA1c on insulin ≤0.5 units/kg/day).
  - Rate of hypoglycemic events.



### **Mandatory Visualization**



Click to download full resolution via product page

DIA-AID 1 Trial Experimental Workflow





Click to download full resolution via product page

Proposed Signaling Pathway of DiaPep277



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Understanding the data manipulation in the DIA-AID 1 trial]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3062130#understanding-the-data-manipulation-in-the-dia-aid-1-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com